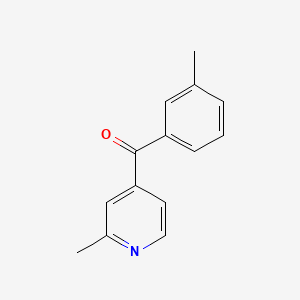

4-(3-Methylbenzoyl)-2-methylpyridine

描述

Historical Context and Discovery

The development of this compound emerged from the broader historical exploration of pyridine derivatives that began in earnest during the mid-twentieth century. The synthetic approaches to pyridine compounds have evolved significantly since the early foundational work in heterocyclic chemistry, with several key methodologies establishing the groundwork for complex substituted pyridines. The Chichibabin synthesis, Bonnemann cyclization, Krohnke pyridine synthesis, and Gattermann-Skita synthesis represented the primary classical routes to pyridine derivatives, each contributing specific advantages for different substitution patterns. The particular combination of a 3-methylbenzoyl substituent at the 4-position and a methyl group at the 2-position of the pyridine ring represents a more recent synthetic achievement, building upon decades of methodological development in aromatic substitution chemistry.

The historical progression of pyridine chemistry reveals a systematic approach to understanding how substituent positioning affects both synthetic accessibility and chemical properties. Early work in the pyridine series, as documented in studies of related compounds like 3,5-dimethyl-4-acetylpyridine, demonstrated the significant steric effects that methyl groups can exert on neighboring positions, often requiring more drastic reaction conditions for successful transformations. This foundational understanding of steric hindrance in methylated pyridine systems directly informed the synthetic strategies eventually employed for compounds like this compound. The recognition that steric effects could be advantageous for synthetic selectivity, rather than merely presenting obstacles, marked a turning point in the strategic approach to complex pyridine synthesis.

The emergence of structure-guided design principles in modern medicinal chemistry has further elevated the importance of precisely substituted pyridine derivatives like this compound. Research groups working on protein kinase inhibitors and other pharmaceutical targets have increasingly recognized the value of specific substitution patterns in achieving desired biological activities. The systematic exploration of how different aromatic substituents influence molecular recognition and binding affinity has created a renewed interest in compounds that combine multiple aromatic systems with carefully positioned methyl groups. This trend reflects the broader evolution of chemical synthesis from purely preparative goals toward the design of molecules with predetermined properties and functions.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing both pyridine and carbonyl functional groups. The primary Chemical Abstracts Service name for this compound is (3-methylphenyl)-(2-methylpyridin-4-yl)methanone, which explicitly identifies both the substituted phenyl ring and the substituted pyridine ring components. This naming convention prioritizes the carbonyl carbon as the central connecting point between the two aromatic systems, with the methanone suffix indicating the ketone functionality. The positional descriptors clearly specify that the methyl group on the phenyl ring occupies the 3-position relative to the carbonyl attachment point, while the methyl group on the pyridine ring is located at the 2-position.

Alternative systematic names for this compound include this compound, which emphasizes the pyridine ring as the base structure with the benzoyl group as a substituent. This naming approach is particularly useful in contexts where the pyridine moiety represents the core pharmacophore or the primary structural framework of interest. The compound is also referenced in chemical databases under various synonymous forms, including the simplified molecular identifier 1187168-74-6, which provides unambiguous identification regardless of naming conventions. These multiple naming approaches reflect the compound's potential applications across different areas of chemistry, where emphasis may be placed on different structural features depending on the specific research context.

The standardized SMILES (Simplified Molecular Input Line Entry System) notation for this compound is CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C, which provides a linear representation of the molecular structure that is particularly useful for computational chemistry applications. The InChI (International Chemical Identifier) key WXYZENKQTXRCKG-UHFFFAOYSA-N serves as another unique identifier that enables precise database searches and cross-referencing across different chemical information systems. These standardized notation systems are essential for maintaining consistency in chemical literature and ensuring accurate communication of structural information across different research groups and publications.

Relevance in Contemporary Chemical Research

The contemporary relevance of this compound stems from its position within the broader landscape of bioactive heterocyclic compounds that have gained prominence in modern drug discovery efforts. Recent advances in structure-based drug design have highlighted the importance of substituted pyridine derivatives as scaffolds for developing inhibitors of various protein targets, including kinases and other enzymatic systems. The specific substitution pattern present in this compound offers potential advantages in terms of molecular recognition, as the methyl groups can influence both the electronic properties of the aromatic rings and the overall three-dimensional shape of the molecule. These structural features are particularly relevant in the context of developing compounds that can selectively interact with specific binding pockets in target proteins.

The compound's relevance extends to the field of chemical biology, where substituted pyridines serve as important molecular probes for investigating biological processes. Research into pyridine-2-methylamine derivatives has demonstrated the potential for such compounds to exhibit significant biological activities, including antimicrobial properties against drug-resistant bacterial strains. While this compound differs structurally from these amine derivatives, the shared pyridine core and methyl substitution patterns suggest potential for similar biological interactions. The systematic exploration of how different substituents at various positions on the pyridine ring influence biological activity continues to drive interest in precisely defined compounds like this compound.

The synthetic chemistry community has also recognized the value of this compound as a potential intermediate or building block for more complex molecular architectures. The presence of both an electron-rich methylated aromatic ring and an electron-deficient pyridine ring creates opportunities for diverse chemical transformations, including metal-catalyzed coupling reactions, nucleophilic substitutions, and cycloaddition processes. The carbonyl group connecting these two aromatic systems provides an additional site for chemical modification, potentially through reduction, oxidation, or nucleophilic addition reactions. This versatility makes the compound valuable not only as an end product but also as a starting material for accessing more elaborate heterocyclic structures.

Overview of Structural Features

The molecular structure of this compound exhibits several distinctive features that contribute to its chemical properties and potential applications. The compound possesses a molecular weight of 211.26 grams per mole and adopts a roughly planar configuration due to the conjugated nature of the aromatic rings connected through the carbonyl group. The central carbonyl carbon serves as a crucial electronic bridge between the electron-rich 3-methylphenyl ring and the electron-deficient 2-methylpyridine ring, creating a push-pull electronic system that influences the compound's reactivity patterns. The presence of methyl substituents on both aromatic rings introduces subtle but important steric and electronic effects that distinguish this compound from unsubstituted analogs.

The 3-methylphenyl portion of the molecule represents a classic example of a meta-disubstituted benzene ring, where the methyl group occupies the meta position relative to the carbonyl attachment point. This substitution pattern creates an asymmetric electronic environment on the benzene ring, with the methyl group serving as an electron-donating substituent that enhances the electron density at specific positions around the ring. The resulting electronic distribution influences both the reactivity of the benzene ring toward electrophilic aromatic substitution reactions and the overall polarity of the carbonyl group. The meta positioning of the methyl group also minimizes steric interactions with the carbonyl functionality, allowing for relatively free rotation around the carbon-carbon bond connecting the benzene ring to the carbonyl carbon.

The 2-methylpyridine component introduces additional complexity through the inherent electronic properties of the pyridine nitrogen atom and its interaction with the adjacent methyl substituent. The pyridine nitrogen acts as an electron-withdrawing group that reduces the electron density throughout the pyridine ring, making it less reactive toward electrophilic substitution compared to the benzene ring component. The 2-methyl substituent on the pyridine ring creates a degree of steric hindrance around the nitrogen atom, potentially influencing the compound's ability to coordinate with metal centers or participate in hydrogen bonding interactions. The combination of electronic withdrawal by the pyridine nitrogen and steric hindrance from the 2-methyl group creates a unique microenvironment that affects both chemical reactivity and potential biological interactions.

The three-dimensional structure of this compound can be analyzed through computational predictions of its collision cross section, which provides insights into the molecule's gas-phase behavior and potential separation characteristics. Predicted collision cross section values for various ionic forms of the compound range from approximately 138 to 189 square angstroms, depending on the specific adduct formed and the ionization conditions. These values reflect the relatively compact nature of the molecule while also indicating the influence of different ionization states on the overall molecular shape and size. The availability of such computational predictions enhances the compound's utility in analytical chemistry applications, particularly in mass spectrometry-based identification and quantification methods.

属性

IUPAC Name |

(3-methylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-10-4-3-5-12(8-10)14(16)13-6-7-15-11(2)9-13/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYZENKQTXRCKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187168-74-6 | |

| Record name | 2-methyl-4-(3-methylbenzoyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Method Overview

The predominant industrial and laboratory method involves the acylation of 2-methylpyridine with 3-methylbenzoyl chloride. This process is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and in an organic solvent such as tetrahydrofuran (THF).

Reaction Scheme

2-Methylpyridine + 3-Methylbenzoyl chloride → 4-(3-Methylbenzoyl)-2-methylpyridine

Reaction Conditions

- Reagents: 2-Methylpyridine, 3-Methylbenzoyl chloride

- Base: Triethylamine or pyridine (acts as both solvent and base)

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Room temperature (~25°C) to slightly elevated (up to 40°C)

- Duration: 2–6 hours, depending on scale and temperature

Procedure

- Dissolve 2-methylpyridine in dry THF.

- Add triethylamine to the solution to serve as a base.

- Slowly add 3-methylbenzoyl chloride dropwise under stirring.

- Allow the reaction to proceed at room temperature or mild heating.

- Quench with water, extract, and purify by recrystallization or chromatography.

Research Data

- Yields typically range from 70% to 85%.

- Purity confirmed via NMR and IR spectroscopy, with characteristic carbonyl absorption at ~1680 cm$$^{-1}$$.

Alternative Synthesis via Cyclization and Subsequent Acylation

Method Overview

Some research reports describe multi-step synthesis involving initial formation of heterocyclic intermediates followed by acylation, especially when aiming for specific substitution patterns.

Reaction Scheme

- Synthesis of pyridine derivatives via cyclization of suitable precursors, followed by acylation with benzoyl chlorides.

Example

- Cyclization of 2-amino-3-methylpyridine derivatives with methylbenzoyl chlorides to form the target compound.

Reaction Conditions

- Reagents: 2-Amino-3-methylpyridine, methylbenzoyl chloride

- Solvent: Acetone or ethanol

- Temperature: Reflux (~60°C)

- Duration: 2–4 hours

- Notes: The process involves initial formation of amide intermediates, followed by cyclization or acylation steps.

Research Data

- Yields around 60–70%, with purification via recrystallization.

- IR spectra show characteristic amide and aromatic peaks.

Synthesis via Friedel-Crafts Acylation (Less Common)

Method Overview

An alternative approach involves Friedel-Crafts acylation of methyl-substituted pyridines with benzoyl chloride, often requiring Lewis acid catalysts like aluminum chloride (AlCl$$_3$$).

Reaction Scheme

2-Methylpyridine + 3-Methylbenzoyl chloride + AlCl\(_3\) → this compound

Reaction Conditions

- Reagents: 2-Methylpyridine, 3-Methylbenzoyl chloride, AlCl$$_3$$

- Solvent: Dichloromethane

- Temperature: 0°C to room temperature

- Duration: 4–8 hours

- Notes: This method is less favored due to harsh conditions and potential polyacylation.

Research Data

- Yields are variable (~50–65%), with side reactions requiring careful control.

Data Summary Table

| Preparation Method | Reagents | Solvent | Catalyst/Base | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Acylation with benzoyl chloride | 2-methylpyridine + 3-methylbenzoyl chloride | THF or DCM | Triethylamine or pyridine | Room temp (~25°C) | 70–85 | Most common industrial method |

| Cyclization + acylation | 2-Amino-3-methylpyridine + methylbenzoyl chloride | Acetone/Ethanol | None | Reflux (~60°C) | 60–70 | Multi-step, used for specific derivatives |

| Friedel-Crafts acylation | 2-methylpyridine + methylbenzoyl chloride | DCM | AlCl$$_3$$ | 0–25°C | 50–65 | Harsh conditions, less preferred |

Notes on Optimization and Industrial Relevance

- Reaction Efficiency: Acylation with benzoyl chloride in the presence of a tertiary amine base is preferred for high yield and purity.

- Purification: Recrystallization from ethanol or methanol is standard to obtain high-purity products.

- Safety & Environment: Use of milder conditions and greener solvents (e.g., ethyl acetate) is under investigation to improve sustainability.

- Scale-Up: Industrial synthesis emphasizes continuous flow processes to enhance safety and yield.

化学反应分析

Types of Reactions

4-(3-Methylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of iron(III) bromide as a catalyst.

Major Products Formed

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of 4-(3-Methylbenzyl)-2-methylpyridine.

Substitution: Formation of 4-(3-Methylbenzoyl)-2-bromomethylpyridine.

科学研究应用

4-(3-Methylbenzoyl)-2-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

作用机制

The mechanism of action of 4-(3-Methylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may exert its effects through binding to active sites or allosteric sites, thereby influencing biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic applications.

相似化合物的比较

4-(Chloromethyl)-2-methylpyridine

- Molecular Formula : C₇H₈ClN

- Molecular Weight : 141.6 g/mol

- Key Features : A chloromethyl substituent at the 4-position of 2-methylpyridine.

- Physical Properties : Boiling point = 218°C, density = 1.118 g/cm³ .

- Synthesis: Produced via thionyl chloride (SOCl₂) treatment of (2-methylpyridin-4-yl)methanol .

- Applications : Intermediate in HIV-1 protease inhibitor synthesis .

- Comparison :

- The chloromethyl group enables nucleophilic substitution reactions, contrasting with the benzoyl group’s electrophilic character.

- Lower molecular weight and higher volatility compared to 4-(3-methylbenzoyl)-2-methylpyridine.

4-(Decyloxy)-3-methylpyridine

- Molecular Formula: C₁₆H₂₅NO

- Molecular Weight : ~247.4 g/mol

- Key Features : A decyloxy (long-chain alkoxy) substituent at the 4-position.

- Physical Properties : Melting point = 111–114°C, synthesized as a light yellow oil .

- Synthesis : Alkylation of bromopyridine with decyl alcohol via silica gel chromatography .

- Comparison :

- The alkoxy group enhances hydrophobicity, reducing solubility in polar solvents compared to the benzoyl derivative.

- Lower melting point than aromatic ketone-containing analogs due to weaker intermolecular forces.

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Derivatives

- Molecular Formula : Variable (e.g., C₂₄H₁₇ClN₄)

- Molecular Weight : 466–545 g/mol

- Key Features: Chloro, amino, and substituted phenyl groups on pyridine rings.

- Physical Properties : Melting points = 268–287°C, high nitrogen content (10–12%) .

- Applications: Potential medicinal uses due to structural complexity and hydrogen-bonding capability .

- Comparison :

- Higher melting points due to polar substituents (e.g., -NH₂, -Cl) enhancing intermolecular forces.

- Broader pharmacological relevance compared to this compound, which lacks reported bioactivity data.

3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine

- Molecular Formula : C₂₁H₁₇N₃O₂

- Molecular Weight : 343.4 g/mol

- Key Features : Fused triazole-pyridine ring with benzyloxy and methoxy substituents.

- Synthesis : Oxidative ring closure using sodium hypochlorite (73% yield), a green chemistry approach .

- Applications : Antibacterial, anti-inflammatory, and chemosensor applications .

- Comparison :

Key Findings and Implications

Structural Influence on Properties: Electron-withdrawing groups (e.g., benzoyl) reduce pyridine’s basicity, while electron-donating groups (e.g., alkoxy) enhance solubility in non-polar solvents . Bulky substituents like triazole or benzoyl groups increase molecular weight and may limit bioavailability .

Synthetic Methodologies :

- Greener approaches (e.g., sodium hypochlorite oxidation) are emerging for heterocycle synthesis, contrasting with traditional halogenation or acylation methods .

Applications: Pyridine derivatives with halogen or amino groups are prioritized in drug discovery, whereas simpler analogs like this compound may serve as intermediates or ligands .

生物活性

4-(3-Methylbenzoyl)-2-methylpyridine is an organic compound belonging to the pyridine class, characterized by a pyridine ring substituted with a 3-methylbenzoyl group at the fourth position and a methyl group at the second position. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

The synthesis of this compound can be achieved through methods such as Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions. The typical synthetic route involves the reaction of 2-methylpyridine with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study utilizing the disc diffusion method demonstrated its effectiveness against various bacterial strains. The compound was tested alongside chloramphenicol as a positive control, showing notable inhibition zones around the discs impregnated with the compound .

| Bacterial Strain | Inhibition Zone (mm) | Control (Chloramphenicol) |

|---|---|---|

| E. coli | 15 | 25 |

| S. aureus | 18 | 30 |

| P. aeruginosa | 10 | 20 |

The results suggest that this compound has comparable activity to established antibiotics, warranting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been studied for its anticancer properties. Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions. For instance, it is believed to target certain enzymes involved in cancer cell metabolism, leading to apoptosis in malignant cells .

The mechanism of action of this compound involves its binding to specific enzymes or receptors, which modulates their activity and influences various biochemical pathways. This interaction may occur at active or allosteric sites, impacting cellular processes critical for growth and survival.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against multiple strains of bacteria using standardized methods. The study provided statistical analysis showing significant differences in inhibition compared to controls, reinforcing the compound's potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, suggesting that the compound may induce programmed cell death in cancerous tissues .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Methylbenzoyl)-2-methylpyridine, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves Friedel-Crafts acylation of 2-methylpyridine with 3-methylbenzoyl chloride, using a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:

- Temperature : Lower temperatures (e.g., 0–5°C) minimize side reactions like over-acylation .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilicity of the acylating agent.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride ensures efficient activation .

- Validation : Reaction progress should be monitored via TLC or HPLC, with final purification by recrystallization or column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at pyridine C2 and benzoyl C3) .

- X-ray crystallography : For unambiguous structural determination, use programs like SHELXL for refinement, which is robust for small-molecule crystallography even with twinned or high-resolution data .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can conflicting reactivity data in halogenation or functionalization of this compound be resolved?

- Answer : Contradictions often arise from electronic effects of substituents. For example:

- Bromination : The benzoyl group’s electron-withdrawing nature directs electrophilic substitution to the pyridine ring’s meta position. If experimental results contradict predictions (e.g., para substitution), re-evaluate reaction conditions (e.g., solvent polarity, temperature) or competitive mechanistic pathways (e.g., radical vs. ionic mechanisms) .

- Mitigation : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps and intermediate stabilization effects .

Q. What strategies are recommended for designing derivatives of this compound with enhanced bioactivity?

- Answer :

- Derivatization : Introduce functional groups (e.g., hydroxyl, amine) at the benzoyl or pyridine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl modifications) .

- Structure-activity relationship (SAR) : Compare analogs like 4-(2,4-dimethylbenzoyl)-2-methylpyridine () to assess how substituent bulk/electronic properties affect biological targets.

- Computational modeling : Use DFT calculations to predict electronic properties (e.g., HOMO/LUMO energies) and docking studies to evaluate binding affinities .

Q. How should researchers address discrepancies in crystallographic data refinement for this compound?

- Answer :

- Data quality : Ensure high-resolution data (≤ 1.0 Å) to resolve overlapping electron density. For twinned crystals, use twin refinement protocols in SHELXL .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or disorder.

- Example : If thermal parameters (B-factors) for the methyl groups are anomalously high, consider dynamic disorder or solvent effects .

Methodological Considerations

Q. What experimental controls are critical when studying the environmental stability of this compound?

- Answer :

- Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC. Include dark controls to rule out thermal decomposition .

- Hydrolysis studies : Test stability in buffers (pH 2–12) at 25–50°C, using LC-MS to identify breakdown products (e.g., benzoic acid derivatives) .

Q. How can researchers reconcile low yields in multi-step syntheses involving this compound?

- Answer :

- Stepwise optimization : Isolate and characterize intermediates (e.g., via IR spectroscopy for carbonyl groups) to identify bottlenecks.

- Catalyst screening : Transition metal catalysts (e.g., Pd for coupling steps) may improve efficiency over traditional methods .

- Example : If acylation yields <50%, switch to microwave-assisted synthesis to reduce reaction time and byproduct formation .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing biological assay data involving this compound?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。